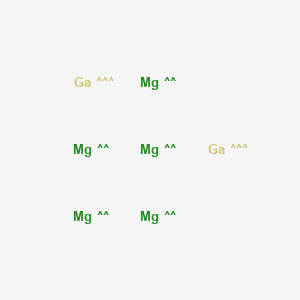![molecular formula C6H6 B14722476 Bicyclo[2.2.0]hexa-2,5-diene CAS No. 5649-95-6](/img/structure/B14722476.png)
Bicyclo[2.2.0]hexa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bicyclo[2.2.0]hexa-2,5-diene was first synthesized in 1962 as a tert-butyl derivative and then as the unsubstituted compound by Eugene van Tamelen in 1963 . The synthesis involved photolysis of the cis-1,2-dihydro derivative of phthalic anhydride followed by oxidation with lead tetraacetate . Another method involves the bicyclotrimerization of dimethylacetylene with aluminum chloride .
Chemical Reactions Analysis
Bicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions due to its strained structure. It can revert to benzene with a chemical half-life of two days . The compound undergoes retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . It also participates in Diels-Alder reactions with dienes at elevated temperatures .
Scientific Research Applications
Bicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research. It is used as a mechanophore in polymer chemistry, where its structural simplicity and low molecular symmetry allow for multimodal activation .
Mechanism of Action
Comparison with Similar Compounds
Bicyclo[2.2.0]hexa-2,5-diene is unique compared to other similar compounds due to its strained structure and reactivity. Similar compounds include benzene, prismane, benzvalene, and Claus’ benzene . Unlike these compounds, this compound has considerable strain energy and reverts to benzene relatively slowly .
Properties
CAS No. |
5649-95-6 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5(1)6/h1-6H |
InChI Key |
CTLSARLLLBZBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
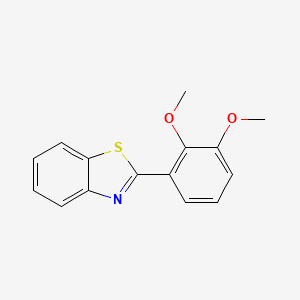
![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)
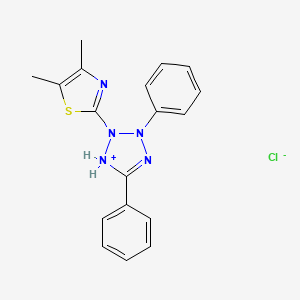


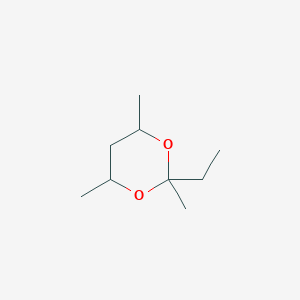
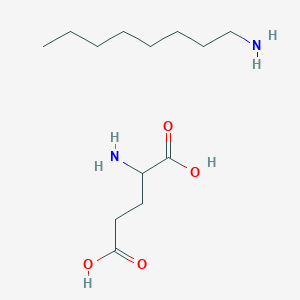
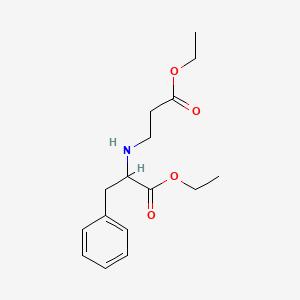
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
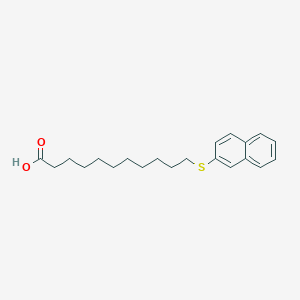
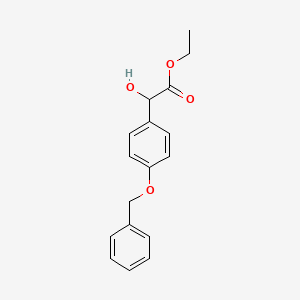
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
